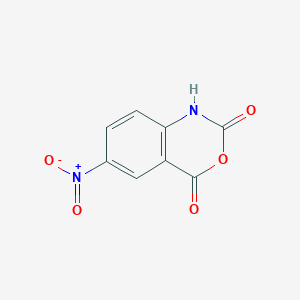

5-Nitroisatoic anhydride

Description

The exact mass of the compound 5-Nitroisatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73615. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitroisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUBAHSWMPFIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063558 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-02-1 | |

| Record name | 5-Nitroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3HJ2SF662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroisatoic Anhydride: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide to:

Executive Summary

5-Nitroisatoic anhydride (CAS 4693-02-1) serves as a critical "masked" isocyanate and activated anthranilic acid equivalent in modern medicinal chemistry. Its utility stems from its unique bifunctional reactivity: it acts as a stable, crystalline precursor to unstable o-isocyanatobenzoates and highly reactive N-carboxyanhydrides.

This guide provides a comprehensive technical analysis of 5-Nitroisatoic anhydride, focusing on its mechanistic behaviors, synthetic protocols, and applications in the development of bioactive heterocycles such as quinazolinones and benzodiazepines. Particular attention is given to the nomenclature dichotomy between its commercial designation and IUPAC systematic numbering, a common source of confusion in the literature.

Chemical Identity & Physicochemical Profile

2.1 Nomenclature Precision (The 5- vs. 6- Paradox)

Researchers must navigate a nomenclature discrepancy. Commercially, the compound is often sold as 5-Nitroisatoic anhydride , retaining the numbering of its parent compound, 5-nitroanthranilic acid . However, under IUPAC rules for the fused benzoxazine ring system, the nitro group resides at position 6.

2.2 Technical Specifications

| Property | Data |

| CAS Number | 4693-02-1 |

| Molecular Formula | C₈H₄N₂O₅ |

| Molecular Weight | 208.13 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 259–262 °C (Decomposes) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (hydrolyzes). |

| pKa | ~6.7 (Acidic NH due to electron-withdrawing nitro group) |

| Storage | Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |

Mechanistic Chemistry: The "Masked" Isocyanate

The synthetic power of 5-Nitroisatoic anhydride lies in its ability to undergo ring-opening reactions via two distinct pathways, controlled by the nature of the nucleophile and reaction conditions.

3.1 Reactivity Pathways

-

Path A (Nucleophilic Attack at C2): Hard nucleophiles or basic conditions often attack the carbamate carbonyl (C2), leading to decarboxylation and the formation of an o-amino-N-substituted benzamide.

-

Path B (Isocyanate Intermediate): In the presence of weak bases or specific solvents, the anhydride equilibrates with the open-chain o-isocyanatobenzoic acid species. This intermediate traps nucleophiles to form ureas or quinazolinone precursors.

Figure 1: Divergent reactivity pathways of 5-Nitroisatoic anhydride. Path selection is driven by solvent polarity and nucleophile basicity.

Synthesis & Preparation

While commercially available, in-house preparation is often required to ensure anhydrous quality for sensitive applications.

4.1 Method A: Nitration of Isatoic Anhydride (Direct)

This method is efficient but requires careful temperature control to prevent ring hydrolysis or over-nitration.

-

Reagents: Isatoic anhydride, HNO₃ (fuming), H₂SO₄.

-

Mechanism: Electrophilic aromatic substitution. The amide nitrogen directs the nitro group para to itself (position 6 on the ring, corresponding to position 5 of the anthranilic acid).

4.2 Method B: Cyclization of 5-Nitroanthranilic Acid (Preferred)

This route is generally safer and yields higher purity product, avoiding isomer mixtures.

Protocol: Phosgene-Free Cyclization using Triphosgene

-

Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene.

-

Step-by-Step:

-

Dissolution: Suspend 5-nitroanthranilic acid (10 mmol) in dry THF or Dioxane (50 mL).

-

Activation: Add Triphosgene (3.5 mmol) roughly 0.35 eq. relative to acid.[6][7][8][9][10][11]

-

Catalysis: Add a catalytic amount of activated charcoal or nucleophilic catalyst (if specified in specific variations, though often not required).

-

Reflux: Heat to reflux for 3–6 hours. The suspension will clear as the anhydride forms.

-

Isolation: Cool to room temperature. If the product precipitates, filter directly. If soluble, concentrate in vacuo and precipitate with cold hexane.

-

Purification: Recrystallize from anhydrous acetone/hexane.

-

Synthetic Utility & Applications

5.1 Synthesis of Quinazolinones

Quinazolinones are privileged scaffolds in medicinal chemistry (e.g., antibacterial, anticancer). 5-Nitroisatoic anhydride reacts with primary amines and an ortho-ester or aldehyde to form the 4(3H)-quinazolinone core.

-

Mechanism: The amine opens the anhydride ring to form the amide (releasing CO₂). A subsequent condensation with an aldehyde/ortho-ester closes the pyrimidine ring.

Figure 2: One-pot synthesis of Quinazolinones. The nitro group provides a handle for further functionalization (reduction to amine).

5.2 Benzodiazepine Scaffolds

Reaction with amino acids (e.g., glycine, alanine) followed by cyclization yields 1,4-benzodiazepine-2,5-diones. The electron-withdrawing nitro group increases the electrophilicity of the carbonyls, facilitating the initial nucleophilic attack by the amino acid.

5.3 RNA SHAPE Chemistry

While N-methylisatoic anhydride (NMIA) is the standard for SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), nitro-derivatives (like 5-nitroisatoic anhydride) react faster due to the electron-withdrawing effect, making them useful for time-resolved structural analysis of RNA.

Experimental Protocol: Synthesis of a Bioactive Quinazolinone Derivative

Objective: Synthesis of 2-methyl-3-phenyl-6-nitroquinazolin-4(3H)-one.

Materials:

-

5-Nitroisatoic anhydride (1.0 eq)[5]

-

Aniline (1.1 eq)

-

Triethyl orthoacetate (1.5 eq) or Acetic anhydride

-

Solvent: Ethanol or Glacial Acetic Acid

-

Catalyst: Sulfamic acid (optional, 10 mol%) or Iodine (catalytic)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 5-Nitroisatoic anhydride (2.08 g, 10 mmol) and Aniline (1.02 g, 11 mmol).

-

Solvent Addition: Add Ethanol (20 mL).

-

Reaction Stage 1: Heat to reflux for 2 hours. Evolution of CO₂ gas indicates the formation of the intermediate amide.

-

Reaction Stage 2: Add Triethyl orthoacetate (2.43 g, 15 mmol) and the catalyst (if using). Continue reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate amide spot should disappear.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Filtration: Filter the solid and wash with cold ethanol.

-

Yield: Expected yield 75–85%.

Safety & Handling

-

Inhalation Hazard: As an anhydride, it is a potent respiratory sensitizer. All handling must occur in a fume hood.

-

Moisture Sensitivity: Hydrolyzes to 2-amino-5-nitrobenzoic acid upon exposure to atmospheric moisture. Store in desiccators.

-

Explosion Risk: Nitro compounds can be energetic. While 5-nitroisatoic anhydride is generally stable, avoid heating dry solids to decomposition temperatures (>260°C) in closed systems.

References

-

ChemicalBook. (2025). 5-Nitroisatoic anhydride Properties and Suppliers. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 5-Nitroisatoic anhydride (CAS 4693-02-1).[2][3][4][5] Retrieved from [1]

-

National Institutes of Health (NIH). (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from

-

Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate. J. Chem. Soc., Perkin Trans. 2. Retrieved from

-

BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. 5-NITROISATOIC ANHYDRIDE | 4693-02-1 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Quinazolinone synthesis [organic-chemistry.org]

Technical Monograph: 5-Nitroisatoic Anhydride

[1]

CAS Number: 4693-02-1 IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione Common Name: 5-Nitroisatoic Anhydride (derived from 5-nitroanthranilic acid)

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a critical electrophilic scaffold in organic synthesis and chemical biology. Historically utilized as a "masked" isocyanate for the synthesis of bioactive heterocycles—specifically 1,4-benzodiazepines and quinazolinones—it has recently re-emerged as a high-performance SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension) reagent for RNA structure probing. Its nitro group at the 6-position (IUPAC) significantly enhances the electrophilicity of the anhydride carbonyls, accelerating nucleophilic attack compared to the unsubstituted parent compound. This guide details the synthesis, reaction mechanisms, and application protocols for 5-NIA.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 4693-02-1 |

| Molecular Formula | C₈H₄N₂O₅ |

| Molecular Weight | 208.13 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 259–263 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, hot dioxane; insoluble in water (hydrolyzes).[1] |

| Stability | Moisture sensitive. Hydrolyzes to 2-amino-5-nitrobenzoic acid and CO₂. |

| pKa | ~9.29 (predicted) |

Nomenclature Note: While commercially known as "5-nitroisatoic anhydride" due to its synthesis from 5-nitroanthranilic acid, the IUPAC numbering for the fused benzoxazine ring system places the nitro group at position 6.

Synthesis Protocol

Objective: Synthesis of high-purity 5-Nitroisatoic Anhydride from 5-nitroanthranilic acid using Triphosgene.

The Chemistry

The synthesis relies on the cyclization of 2-amino-5-nitrobenzoic acid using a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene for safety and stoichiometric control.

Detailed Methodology

Reagents:

-

2-Amino-5-nitrobenzoic acid (1.0 eq)

-

Triphosgene (0.35 eq) [Note: 1 mol Triphosgene generates 3 mol Phosgene]

-

Tetrahydrofuran (THF) or Dioxane (anhydrous)

-

Triethylamine (catalytic, optional)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Ensure the system is under an inert atmosphere (N₂ or Ar). Work in a well-ventilated fume hood.

-

Dissolution: Suspend 2-amino-5-nitrobenzoic acid (10 mmol, 1.82 g) in anhydrous THF (50 mL).

-

Addition: Add Triphosgene (3.5 mmol, 1.04 g) in a single portion.

-

Reaction: Heat the mixture to reflux (66 °C for THF). The suspension will initially clear as the acid chloride intermediate forms, followed by the precipitation of the anhydride.

-

Observation: Evolution of HCl gas will occur.

-

-

Completion: Reflux for 2–4 hours until gas evolution ceases and the reaction mixture becomes a thick slurry of the product.

-

Isolation: Cool the mixture to room temperature. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold anhydrous ether or hexane to remove unreacted phosgene/HCl traces.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅.

Yield: Typically 85–95%.

Reaction Mechanisms & Reactivity

5-NIA is a "bidentate" electrophile. The anhydride ring activates the carbonyls, but the C4 carbonyl (adjacent to the benzene ring) is generally more reactive toward hard nucleophiles due to the inductive effect of the nitro group.

Mechanism of Ring Opening (Amide Formation)

When reacted with primary amines (R-NH₂), the nucleophile attacks the C4 carbonyl. This leads to ring opening, decarboxylation (loss of C2 as CO₂), and formation of the amide bond. This is the primary pathway for drug synthesis.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis of 5-NIA and its divergent pathways into benzodiazepines and RNA adducts.

Caption: Synthesis of 5-Nitroisatoic Anhydride and its divergent nucleophilic substitution pathways.

Applications in Research & Development

Medicinal Chemistry: The Benzodiazepine Gateway

5-NIA serves as a privileged scaffold for the synthesis of Nitrazepam and related 7-nitro-1,4-benzodiazepines.

-

Workflow: 5-NIA is reacted with an amino acid ester (e.g., glycine ethyl ester) in a polar aprotic solvent (DMF or DMSO).

-

Mechanism: The amine of the glycine attacks C4, releasing CO₂ and forming the o-aminobenzamide intermediate. Subsequent acid-catalyzed cyclization closes the seven-membered diazepine ring.

-

Advantage: This method avoids the use of harsh dehydrating agents required when starting from anthranilic acid directly.

RNA Structure Probing (SHAPE)

5-NIA (often abbreviated as 5NIA in this context) has emerged as a superior reagent for SHAPE chemistry compared to the traditional NMIA (N-methylisatoic anhydride).[2][3][4]

-

Kinetics: The electron-withdrawing nitro group destabilizes the anhydride, increasing reactivity. 5NIA has a half-life of ~100 seconds, making it faster than NMIA but slower than benzoyl cyanide.

-

In-Cell Utility: Its solubility and reaction kinetics make it highly suitable for in-cell SHAPE , allowing researchers to probe RNA secondary structure within the native cytosolic environment.

-

Protocol Insight: Use at 10–100 mM concentrations in DMSO. Quench with DTT or by rapid RNA purification.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Water Reactivity: Reacts slowly with moisture to release CO₂ (pressure buildup hazard in sealed containers).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Keep strictly anhydrous.

-

Disposal: Hydrolyze carefully with dilute NaOH before disposal as chemical waste.

References

-

LBAO Chemicals. (2025). 5-Nitroisatoic anhydride Specifications and CAS Data. Link

-

Smola, M. J., et al. (2015). "SHAPE reagents for in-cell RNA structure probing." Nucleic Acids Research. Link (Validation of 5NIA as a SHAPE reagent).

- Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis.

-

ChemicalBook. (2025). 5-Nitroisatoic anhydride Product Data. Link

-

Tokyo Chemical Industry (TCI). (2024). SHAPE Reagents for RNA Structure Analysis. Link

Sources

- 1. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines [mdpi.com]

- 2. SHAPE Reagents for RNA Structure Analysis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5-Nitroisatoic Anhydride

This guide outlines the synthesis, validation, and application of 5-Nitroisatoic Anhydride , a critical intermediate in the development of bioactive heterocycles including antifolates, kinase inhibitors, and benzodiazepine-based anxiolytics.

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) serves as a "masked" isocyanate and activated ester, allowing for the controlled introduction of the 2-amino-5-nitrobenzoyl pharmacophore. While direct nitration of isatoic anhydride is possible, it is fraught with regioselectivity issues and hydrolytic instability. This guide prioritizes the Convergent Cyclization Pathway , where the nitro group is installed on the anthranilic acid precursor prior to anhydride formation. This method ensures high regiochemical purity (>98%) and avoids handling potentially explosive nitration mixtures in the presence of the sensitive anhydride ring.

Retrosynthetic Analysis & Pathway Selection

The synthesis is best approached via a Protection-Nitration-Deprotection-Cyclization sequence.

-

Logic: The amino group of anthranilic acid is strongly activating and ortho, para-directing. The carboxylic acid is meta-directing. These effects cooperatively activate the 5-position. However, protecting the amine as an acetamide prevents oxidation and controls the kinetics of nitration.

-

Cyclization Agent: Triphosgene (Bis(trichloromethyl) carbonate) is selected over phosgene gas for safety and stoichiometric precision in the laboratory setting.

Figure 1: Retrosynthetic dissection of the 5-nitroisatoic anhydride pathway.

Core Protocol: The Step-by-Step Synthesis

Phase 1: Preparation of 2-Amino-5-nitrobenzoic Acid

This phase establishes the nitro functionality with correct regiochemistry.

Reagents:

-

Anthranilic acid (1.0 equiv)[1]

-

Acetic anhydride (1.2 equiv)

-

Fuming Nitric acid (HNO₃, >90%)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (6M)

Protocol:

-

Acetylation: Dissolve anthranilic acid in acetic acid. Add acetic anhydride dropwise at room temperature. Heat to 60°C for 1 hour. Pour into ice water to precipitate N-acetylanthranilic acid . Filter and dry.

-

Nitration: Suspend the dry N-acetyl derivative in concentrated H₂SO₄ at 0–5°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. The acetamido group directs the nitro group to the para position (position 5 relative to the carboxyl).

-

Hydrolysis: Pour the nitration mixture onto ice. Collect the solid. Reflux the wet solid in 6M HCl for 2 hours to remove the acetyl group.

-

Isolation: Neutralize carefully with Na₂CO₃ to pH 4–5 to precipitate 2-amino-5-nitrobenzoic acid (Yellow solid). Recrystallize from ethanol.

Critical Process Parameter (CPP): Temperature control during nitration is vital. Exceeding 15°C increases the formation of the 3-nitro isomer and dinitro byproducts.

Phase 2: Cyclization to 5-Nitroisatoic Anhydride

This step forms the oxazine-2,4-dione ring.

Reagents:

-

2-Amino-5-nitrobenzoic acid (10 mmol, 1.82 g)

-

Triphosgene (3.5 mmol, 1.04 g) — Note: 1 mol triphosgene generates 3 mol phosgene.

-

Tetrahydrofuran (THF) or Dioxane (anhydrous, 20 mL)

-

Triethylamine (optional, catalytic)

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser, drying tube (CaCl₂), and a magnetic stir bar. Work in a well-ventilated fume hood.

-

Dissolution: Suspend the 2-amino-5-nitrobenzoic acid in anhydrous THF.

-

Addition: Add triphosgene in one portion. If the reaction is sluggish, add 1-2 drops of triethylamine.

-

Reaction: Heat the mixture to reflux (approx. 66°C for THF) for 3–5 hours. The suspension will typically clear as the anhydride forms, then a new precipitate may form.

-

Workup: Cool the mixture to 0°C. If the product precipitates, filter and wash with cold ether. If soluble, concentrate the solvent to 25% volume and add hexane to induce precipitation.

-

Purification: Recrystallization is rarely needed if precursors were pure. If necessary, use Acetone/Hexane.

Yield Expectations:

| Step | Typical Yield | Appearance |

|---|---|---|

| Nitration/Hydrolysis | 65–75% | Yellow Needles |

| Cyclization | 85–92% | Pale Beige/Tan Powder |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these standard markers.

Infrared Spectroscopy (FT-IR)

The diagnostic feature of isatoic anhydrides is the doublet carbonyl stretch .

-

Anhydride C=O (Sym/Asym): Distinct peaks at ~1780 cm⁻¹ and ~1740 cm⁻¹ .

-

Nitro Group (NO₂): Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Amine (NH): Broad band around 3200–3300 cm⁻¹ .

¹H-NMR (DMSO-d₆, 400 MHz)

The nitro group is strongly electron-withdrawing, causing significant downfield shifts compared to unsubstituted isatoic anhydride.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| NH | 11.8 – 12.0 | Broad Singlet | Acidic amide proton. |

| H-6 | 8.65 | Doublet (J=2.5 Hz) | Ortho to NO₂, meta to C=O. Most deshielded. |

| H-4 | 8.45 | dd (J=9.0, 2.5 Hz) | Ortho to NO₂, ortho to C=O. |

| H-3 | 7.30 | Doublet (J=9.0 Hz) | Meta to NO₂, ortho to NH. |

Note: Numbering corresponds to the benzene ring positions relative to the anhydride fusion.

Applications in Drug Discovery

5-Nitroisatoic anhydride acts as a versatile electrophile. It reacts with nucleophiles (amines, alcohols) to open the ring, releasing CO₂ and forming functionalized benzamides or heterocycles.

Figure 2: Divergent synthesis applications of the 5-nitroisatoic scaffold.

-

Benzodiazepines: Reaction with glycine or alanine followed by cyclization yields the 7-nitro-1,4-benzodiazepine core (precursor to Nitrazepam analogs).

-

SHAPE Reagents: While 1-methyl-7-nitroisatoic anhydride is the standard SHAPE reagent, the 5-nitro derivative offers alternative reactivity profiles for probing RNA flexibility.

Safety & Handling

-

Triphosgene: A solid source of phosgene. It is safer to weigh but releases fatal phosgene gas upon heating or contact with moisture. Always have an ammonia or caustic soda trap connected to the reaction vessel vent.

-

Nitro Compounds: Potentially explosive if heated to dryness or mixed with strong reducing agents.

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.

References

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

-

Erdmann, E. (1899). Isatoic Anhydride Synthesis. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis logic).[2][3]

-

BenchChem. (2025). Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

-

Organic Syntheses. (1947). Isatoic Anhydride.[4][5][6] Org. Synth. 27, 45.

-

Fisher Scientific. (2009).[4] Safety Data Sheet: 5-Bromoisatoic Anhydride (Analogous Handling).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitroisatoic Anhydride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisatoic anhydride (C₈H₄N₂O₅) is a nitrated derivative of isatoic anhydride that has emerged as a valuable reagent in contemporary chemical and biological research.[1][2] Initially rooted in the rich history of indigo dye chemistry, its journey from a classical chemical entity to a sophisticated tool in RNA structure analysis underscores a significant evolution in its application. This guide provides a comprehensive overview of 5-nitroisatoic anhydride, tracing its historical lineage, detailing its synthesis and chemical properties, and exploring its modern-day utility, particularly as a reagent in Selective 2′-Hydroxyl Acylation and Primer Extension (SHAPE) for RNA structure probing.

Historical Context: The Legacy of Indigo and Isatin Chemistry

The story of 5-nitroisatoic anhydride is intrinsically linked to the pioneering work on indigo and its derivatives by chemists in the 19th century. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained isatin (1H-indole-2,3-dione) through the oxidation of indigo dye with nitric and chromic acids.[3] This discovery laid the groundwork for the exploration of a new class of heterocyclic compounds.

The German chemist Adolf von Baeyer, a towering figure in organic chemistry, extensively investigated the chemistry of isatin and its derivatives in the latter half of the 19th century as part of his monumental work on the structure and synthesis of indigo. While a direct first synthesis of 5-nitroisatoic anhydride from this period is not readily apparent in available literature, the foundation for its eventual synthesis was laid during this era of intense investigation into the reactions of isatin and related compounds.

The parent compound, isatoic anhydride, can be synthesized by the reaction of anthranilic acid with phosgene, a method for which a German patent was granted in 1930. The nitration of these core structures was a common exploratory reaction at the time. A notable historical reference appears in a German patent which describes the preparation of 5-nitroanthranilic acid amide from the nitration of isatoic anhydride, implying the existence of 5-nitroisatoic anhydride as a key intermediate. Furthermore, a paper published in the Journal für praktische Chemie in 1884 detailed the reactions of 6-nitroisatoic anhydride, indicating that the synthesis and study of nitro-substituted isatoic anhydrides were being actively pursued in the late 19th century.

While the precise "discovery" of 5-nitroisatoic anhydride is not definitively documented in a single seminal publication, its existence is a logical extension of the well-established chemistry of isatin and isatoic anhydride nitration developed during this foundational period of organic chemistry.

Physicochemical Properties and Characterization

5-Nitroisatoic anhydride is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₅ | [1] |

| Molecular Weight | 208.13 g/mol | [1] |

| CAS Number | 4693-02-1 | [1] |

| Melting Point | 259 °C | [1] |

| Appearance | White to light yellow powder/crystal |

Synthesis of 5-Nitroisatoic Anhydride

The modern and most common synthetic route to 5-nitroisatoic anhydride involves a two-step process starting from isatin: the nitration of isatin to form 5-nitroisatin, followed by the oxidation of 5-nitroisatin.

Step 1: Nitration of Isatin to 5-Nitroisatin

A contemporary and efficient method for the synthesis of 5-nitroisatin involves the direct nitration of isatin using a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add isatin to concentrated sulfuric acid.

-

Once the isatin is completely dissolved, add potassium nitrate portion-wise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at low temperature.

-

Carefully pour the reaction mixture over crushed ice to precipitate the 5-nitroisatin.

-

Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

This method provides a reliable route to the key intermediate, 5-nitroisatin.

Step 2: Oxidation of 5-Nitroisatin to 5-Nitroisatoic Anhydride

The subsequent oxidation of 5-nitroisatin to 5-nitroisatoic anhydride can be achieved using various oxidizing agents. A common laboratory-scale procedure utilizes a mixture of concentrated sulfuric acid and nitric acid.

Experimental Protocol:

-

To a three-necked flask cooled to 0-10 °C, add concentrated sulfuric acid.

-

Slowly add 5-nitroisatin with mechanical stirring, ensuring the temperature is maintained.

-

Once the 5-nitroisatin is dissolved, slowly add concentrated nitric acid dropwise, keeping the temperature between 0-10 °C.

-

After the addition is complete, continue stirring at the same temperature for approximately one hour.

-

Pour the reaction mixture slowly into an ice-water mixture with stirring to precipitate the product.

-

Collect the solid 5-nitroisatoic anhydride by filtration, wash with water, and dry.

This procedure typically results in a high yield of the desired product.

Caption: Synthesis pathway of 5-Nitroisatoic Anhydride from Isatin.

Applications in Chemical and Biological Research

5-Nitroisatoic anhydride is a versatile reagent with applications in both organic synthesis and as a tool for probing biomolecular structure.

Intermediate in Organic Synthesis

As a derivative of isatoic anhydride, 5-nitroisatoic anhydride serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.[1][2] The anhydride functionality makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form quinazolines, benzodiazepines, and other nitrogen-containing heterocycles of interest in medicinal chemistry.

SHAPE Reagent for RNA Structure Analysis

A significant modern application of 5-nitroisatoic anhydride is its use as a SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent for the analysis of RNA structure.[1][2] SHAPE chemistry provides single-nucleotide resolution information about the flexibility of the RNA backbone.

The underlying principle of SHAPE is the selective acylation of the 2'-hydroxyl group of ribonucleotides in flexible regions of an RNA molecule. The 2'-hydroxyl group in conformationally constrained regions, such as in base-paired helices, is less reactive. 5-Nitroisatoic anhydride is an electrophilic reagent that reacts with the nucleophilic 2'-hydroxyl groups of RNA. The sites of acylation can then be identified by primer extension, where reverse transcriptase is blocked or pauses at the modified nucleotides.

Caption: Workflow for RNA structure probing using 5-Nitroisatoic Anhydride as a SHAPE reagent.

The choice of SHAPE reagent is critical for obtaining accurate structural information. Different reagents have varying half-lives and cell permeability. 5-Nitroisatoic anhydride has been identified as a suitable reagent for modifying RNA within living cells, making it a valuable tool for in vivo structural studies.

Conclusion

5-Nitroisatoic anhydride, a compound with historical roots in the classical organic chemistry of the 19th century, has found a renewed and vital role in modern biochemical research. Its journey from a potential dye intermediate to a sophisticated tool for elucidating the intricate structures of RNA molecules highlights the enduring relevance of fundamental chemical entities. For researchers in drug development and molecular biology, 5-nitroisatoic anhydride offers a powerful means to investigate the structure-function relationships of RNA, opening new avenues for the design of RNA-targeted therapeutics. As our understanding of the diverse roles of RNA in cellular processes continues to expand, the importance of chemical probes like 5-nitroisatoic anhydride is set to grow, ensuring its place in the toolkit of contemporary scientists.

References

-

5-Nitroisatoic anhydride | 4693-02-1 | 98% - LBAO Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]

- Al-khuzaie, F. A., & Al-Safi, S. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents. (n.d.).

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

Sources

Technical Guide: 5-Nitroisatoic Anhydride Solubility & Reactivity Profile

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a high-value electrophilic intermediate used primarily in the synthesis of anthranilic acid derivatives, benzodiazepines, and fluorescent probes. Its utility in drug development is defined by a critical physicochemical paradox: high reactivity often masquerades as solubility.

This guide addresses the common failure mode where researchers mistake the rate of ring-opening hydrolysis (decomposition) for thermodynamic solubility. We provide a validated solvent compatibility matrix, kinetic considerations for processing, and protocols to distinguish between stable dissolution and degradative consumption.

Part 1: Physicochemical Profile & The Solubility Paradox

Core Identity

-

Appearance: Light yellow to tan solid

-

Melting Point: 259°C (Decomposes)[3]

The Solubility vs. Reactivity Distinction

Unlike inert solids, 5-NIA is a cyclic mixed anhydride. The electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the carbonyl carbons (C2 and C4) compared to the parent isatoic anhydride.

-

True Solubility: Can only be measured in inert, aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

-

Apparent Solubility (Decomposition): In protic solvents (Water, Methanol, Ethanol), the solid disappears not because it is dissolving, but because it is chemically reacting to form ring-opened products (esters or acids).

Critical Insight: The nitro group accelerates nucleophilic attack. Consequently, "dissolving" 5-NIA in methanol will rapidly yield methyl 2-amino-5-nitrobenzoate, not a solution of the anhydride.

Part 2: Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction with the 5-NIA pharmacophore.

Table 1: Solvent Interaction Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability Status | Application |

| Polar Aprotic | DMSO | High (~50 mg/mL)* | Stable | Stock solutions, NMR, Reactions |

| Polar Aprotic | DMF / DMAc | High | Stable | Process solvent, Scale-up |

| Polar Aprotic | Acetonitrile | Moderate | Stable | HPLC mobile phase, Crystallization |

| Polar Aprotic | Acetone | Moderate | Stable | Washing, Precipitation |

| Chlorinated | DCM / Chloroform | Low | Stable | Extraction (poor efficiency) |

| Protic | Water | Insoluble -> Reacts | Unstable | Quenching, Precipitation (Antisolvent) |

| Protic | Methanol/Ethanol | Reacts | Unstable | Derivatization (Ester formation) |

| Non-Polar | Hexane/Heptane | Negligible | Stable | Antisolvent, Washing |

*Based on analog data for 1-methyl-7-nitroisatoic anhydride [4].

Part 3: Reaction Mechanisms & Pathways

Understanding the degradation pathways is essential for interpreting solubility data. The diagram below illustrates the divergent pathways depending on the solvent choice.

Figure 1: Nucleophilic Ring-Opening Pathways

Caption: 5-NIA undergoes irreversible ring-opening in protic media, releasing CO₂.

Part 4: Experimental Protocols

Protocol A: Validating "True" Solubility (The Stability Check)

Objective: Determine if a solvent is suitable for storage or reaction without degrading the starting material.

-

Preparation: Weigh 10 mg of 5-NIA into a chemically resistant vial.

-

Solvation: Add 1.0 mL of the target solvent (e.g., Acetonitrile, dry THF). Vortex for 30 seconds.

-

Visual Check: Note clarity. If solid remains, sonicate for 5 minutes (maintain temp < 30°C).

-

The Integrity Test (Crucial Step):

-

Spot the solution on a TLC plate immediately (

). -

Incubate solution for 1 hour at room temperature.

-

Spot again (

). -

Elute: Use Ethyl Acetate:Hexane (1:1).

-

Analysis: If a lower

spot (corresponding to the free amino acid or degradation product) appears at

-

Protocol B: Controlled Hydrolysis for Waste Disposal

Objective: Safely quench excess 5-NIA.

-

Setup: Place waste 5-NIA in a beaker.

-

Slurry: Suspend in water (creates a slurry, does not dissolve immediately).

-

Base Addition: Slowly add 1M NaOH. The base catalyzes the hydrolysis.

-

Observation: Evolution of CO₂ gas indicates the reaction is proceeding.

-

Completion: The solid will dissolve as it converts to the water-soluble sodium salt of 2-amino-5-nitrobenzoic acid.

Part 5: Workflow Visualization

Figure 2: Solvent Selection Decision Tree

Caption: Logic flow for selecting solvents to avoid unintended degradation of 5-NIA.

References

-

Biosynth. (n.d.). 5-Nitroisatoic anhydride Properties and Applications. Retrieved from

-

ChemicalBook. (2025). 5-Nitroisatoic anhydride Chemical Properties and Synthesis. Retrieved from

-

MedChemExpress. (n.d.). 1-Methyl-7-nitroisatoic anhydride Solubility Data. (Used as structural analog proxy). Retrieved from

-

MolNova. (n.d.). Solubility of Nitroisatoic Anhydride Derivatives in DMSO.[6][7] Retrieved from

-

Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[8][9] Reactions with Various Nucleophiles. Journal of Organic Chemistry.[8] (Fundamental reactivity mechanism). Retrieved from [J. Org.[8] Chem. Archive]([Link])

Sources

- 1. biosynth.com [biosynth.com]

- 2. 5-NITROISATOIC ANHYDRIDE | 4693-02-1 [chemicalbook.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. 5-NITROISATOIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Nitroisatoic anhydride, tech. [oakwoodchemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1-Methyl-7-nitroisatoic anhydride | 73043-80-8 | MOLNOVA [molnova.com]

- 8. myttex.net [myttex.net]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Spectral Characterization of 5-Nitroisatoic Anhydride

This is an in-depth technical guide on the spectral characterization and synthesis of 5-Nitroisatoic Anhydride .

CAS: 4693-02-1 | Formula: C₈H₄N₂O₅ | MW: 208.13 g/mol [1]

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a critical electrophilic intermediate used in the synthesis of bioactive quinazolinones, benzodiazepines, and as a probing reagent for RNA structure (SHAPE chemistry). Its reactivity is defined by the cyclic anhydride moiety, which is susceptible to nucleophilic attack, and the nitro group, which influences the electronic environment of the aromatic ring.

This guide provides a definitive reference for the identification and quality control of 5-Nitroisatoic anhydride, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Nomenclature Clarification

-

Common Name: 5-Nitroisatoic anhydride (derived from the precursor 5-nitroanthranilic acid).

-

IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione.[2][3]

-

Note: The nitro group is located at position 6 of the benzoxazine ring system, which corresponds to position 5 of the original anthranilic acid phenyl ring.

Molecular Characterization Strategy

To ensure the identity and purity of 5-Nitroisatoic anhydride, a multi-modal spectral analysis is required. The strategy relies on validating the integrity of the anhydride ring (IR, 13C NMR) and confirming the substitution pattern of the aromatic ring (1H NMR).

Physical Properties Table

| Property | Value | Notes |

| Appearance | Yellow to brownish powder | Color intensity varies with purity/particle size. |

| Melting Point | 259–262 °C (dec.)[4] | Decomposes upon melting. |

| Solubility | DMSO, DMF, CH₃CN | Poor solubility in water/alcohols; reacts with nucleophiles. |

| pKa | ~6.7 (Predicted) | Acidic NH proton. |

Experimental Protocols

Synthesis from 5-Nitroanthranilic Acid

The most robust synthesis involves the cyclization of 2-amino-5-nitrobenzoic acid using triphosgene. This method avoids the handling of gaseous phosgene.

Reagents:

-

2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid)

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous)

-

Activated Carbon (optional for purification)

Protocol:

-

Preparation: Charge a dry 250 mL round-bottom flask with 2-amino-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL).

-

Addition: Add triphosgene (3.5 mmol, 0.35 eq) in one portion. Caution: Triphosgene generates phosgene in situ; work in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) under an inert atmosphere (N₂) for 3–4 hours. The suspension will clear as the anhydride forms, followed by precipitation of the product.

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold hexane (100 mL) to maximize precipitation.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted phosgene derivatives.

-

Drying: Dry the product in a vacuum oven at 40 °C for 6 hours.

Visualization of Synthesis Workflow

Caption: Cyclization pathway of 5-nitroanthranilic acid to 5-nitroisatoic anhydride using triphosgene.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR)

Due to poor solubility in non-polar solvents, DMSO-d₆ is the standard solvent. The spectrum is characterized by a downfield NH signal and a specific 3-proton aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment | Structural Interpretation |

| 12.34 | Singlet (br) | 1H | - | NH (H-1) | Acidic amide proton, typically broad. |

| 8.59 | Doublet | 1H | J = 2.5 | H-5 | Ortho to C=O(4), meta to NO₂. Highly deshielded. |

| 8.51 | Doublet of Doublets | 1H | J = 9.0, 2.5 | H-7 | Ortho to NO₂, meta to NH. |

| 7.31 | Doublet | 1H | J = 9.0 | H-8 | Ortho to NH. Shielded relative to H-5/H-7. |

Note: Numbering corresponds to the benzoxazine ring system where N=1, C=O=2, O=3, C=O=4. H-5 is adjacent to the ester carbonyl.

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyls: ~158.0 ppm (C-2, Urea), ~147.0 ppm (C-4, Ester).

-

Aromatic C-NO₂: ~143.0 ppm.

-

Aromatic CH: ~130.0 (C-7), ~128.0 (C-5), ~117.0 (C-8).

-

Quaternary: ~149.0 (C-8a), ~112.0 (C-4a).

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the anhydride functionality.[5] The "doublet" carbonyl stretch is the primary indicator of ring integrity.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200–3300 | Stretching | N-H (Secondary Amine) |

| 1780–1790 | Stretching (Sym) | C=O (Anhydride doublet, high freq) |

| 1730–1750 | Stretching (Asym) | C=O (Anhydride doublet, low freq) |

| 1530–1540 | Stretching (Asym) | NO₂ (Nitro group) |

| 1340–1350 | Stretching (Sym) | NO₂ (Nitro group) |

Mass Spectrometry (MS)

Analysis is typically performed using EI (Electron Impact) or ESI (Electrospray Ionization). The molecule is fragile and fragments characteristically by losing carbon dioxide.

-

Molecular Ion (M⁺): m/z 208

-

Base Peak: Often m/z 164 ([M - CO₂]⁺)

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway of 5-nitroisatoic anhydride in EI-MS.

Quality Control & Impurities

When analyzing commercial or synthesized samples, watch for these common impurities:

-

5-Nitroanthranilic Acid (Precursor):

-

NMR: Check for broad OH/NH₂ peaks and shifted aromatic signals (H-3 of acid is ~6.8 ppm).

-

IR: Appearance of broad OH stretch (2500–3000 cm⁻¹) and loss of the anhydride doublet.

-

-

Hydrolysis Products:

-

Exposure to moisture opens the anhydride ring, reverting it to the acid.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

-

References

-

Synthesis & NMR Data: ChemicalBook. (2025). "5-Nitroisatoic anhydride Preparation and Spectrum."

-

SHAPE Reagent Chemistry: Fredonia.edu. (2014). "Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of mRNA." (Context on Isatoic Anhydride derivatives in RNA probing).

-

General Spectral Data: National Institutes of Health (NIH). (2022). "Experimental and Computational Analysis of Benzotriazinone Sulfonamides." (Contains 6-nitroisatoic anhydride spectral characterization).

-

Precursor Characterization: BenchChem. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid."

-

Commercial Specifications: TCI Chemicals. (2025). "Product Specification: 5-Nitroisatoic Anhydride (CAS 4693-02-1)."[2][3][4][6][7]

Sources

- 1. 5-Nitroisatoic anhydride, tech. [oakwoodchemical.com]

- 2. parchem.com [parchem.com]

- 3. 5-NITROISATOIC ANHYDRIDE | 4693-02-1 [chemicalbook.com]

- 4. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 5. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5NIA | 4693-02-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 5-NITROISATOIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Theoretical and Computational Scrutiny of 5-Nitroisatoic Anhydride: A Guide for Researchers and Drug Development Professionals

Abstract

5-Nitroisatoic anhydride (5-NIA) is a pivotal scaffold in synthetic organic chemistry, serving as a precursor to a diverse array of heterocyclic compounds with significant pharmacological and material science applications.[1] This technical guide provides a comprehensive theoretical framework for understanding the core physicochemical properties of 5-NIA, empowering researchers to predict its reactivity, interpret spectroscopic data, and rationally design novel derivatives. By leveraging Density Functional Theory (DFT) and other computational methods, we will dissect the electronic structure, spectroscopic signatures, and reactivity patterns of this versatile molecule. This in-depth analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, accelerating the discovery and optimization of 5-NIA-based compounds.

Introduction: The Significance of 5-Nitroisatoic Anhydride

Isatoic anhydrides are a class of bicyclic compounds that have garnered considerable attention as versatile building blocks in organic synthesis.[2] The introduction of a nitro group at the 5-position of the isatoic anhydride backbone, yielding 5-Nitroisatoic anhydride (5-NIA), profoundly influences the molecule's electronic properties and reactivity. This electron-withdrawing substituent enhances the electrophilicity of the carbonyl carbons, making 5-NIA a highly reactive precursor for the synthesis of various nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit promising biological activities.[3] Furthermore, derivatives of isatoic anhydride have been explored as anti-inflammatory agents, highlighting the therapeutic potential of this chemical scaffold.[3]

A thorough understanding of the theoretical underpinnings of 5-NIA's structure and reactivity is paramount for its effective utilization in drug discovery and materials science.[1][4] This guide will provide a detailed exploration of the computational methodologies used to probe the intricacies of 5-NIA, offering insights that can guide synthetic strategies and the design of novel functional molecules.

Theoretical Methodology: A Self-Validating System

The theoretical investigation of 5-NIA relies on a synergistic application of computational chemistry techniques, primarily centered around Density Functional Theory (DFT).[5] DFT offers a robust balance between computational cost and accuracy for studying the electronic structure and properties of medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results and should be validated against experimental data where possible.

Geometry Optimization and Structural Parameters

The first step in any theoretical study is to determine the ground-state molecular geometry of 5-NIA. This is achieved through geometry optimization calculations, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

-

Input Structure: A plausible 3D structure of 5-Nitroisatoic anhydride is constructed using a molecular builder.

-

Computational Method: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[6][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good compromise between accuracy and computational expense, including diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions.[7]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as dimethyl sulfoxide (DMSO) or water.

-

Output Analysis: The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data for validation, if available.

Table 1: Predicted Structural Parameters for 5-Nitroisatoic Anhydride (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Predicted Value |

| C2=O8 Bond Length | ~1.19 Å |

| C4=O9 Bond Length | ~1.20 Å |

| C5-N10 Bond Length | ~1.47 Å |

| N10-O11 Bond Length | ~1.22 Å |

| N10-O12 Bond Length | ~1.22 Å |

| C4-N3-C2 Angle | ~125° |

| O8-C2-N3 Angle | ~128° |

| O9-C4-C4a Angle | ~129° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules. Actual values would require performing the calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes.[6][8] Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Protocol for Vibrational Frequency Calculation:

-

Optimized Geometry: The calculation is performed on the previously optimized ground-state geometry of 5-NIA.

-

Computational Method: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

-

Frequency Analysis: A frequency calculation is performed to obtain the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.

-

Spectral Visualization: The calculated IR and Raman intensities can be used to generate theoretical spectra for direct comparison with experimental results.

Table 2: Predicted Key Vibrational Frequencies for 5-Nitroisatoic Anhydride

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | ~3300-3400 |

| C=O Asymmetric Stretch | ~1780-1800 |

| C=O Symmetric Stretch | ~1730-1750 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1340-1370 |

| C-N Stretch | ~1200-1300 |

Note: These are expected ranges based on literature values for similar functional groups.[9]

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of 5-NIA are dictated by the distribution of its electrons, which can be visualized and quantified through analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic transitions.

Workflow for Electronic Structure Analysis:

Caption: Workflow for electronic structure analysis of 5-NIA.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent isatoic anhydride.

Predicting NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation.[10] Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules.[10]

Protocol for NMR Chemical Shift Prediction:

-

Optimized Geometry: The GIAO calculation is performed on the optimized geometry of 5-NIA.

-

Computational Method: DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) is used.

-

Reference Standard: The absolute shielding tensors are calculated and then referenced against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

Solvent Effects: The inclusion of a solvent model (e.g., PCM) is crucial for accurate prediction of chemical shifts in solution.

Reactivity of 5-Nitroisatoic Anhydride: A Theoretical Perspective

The reactivity of 5-NIA is primarily governed by the electrophilic nature of its two carbonyl carbons (C2 and C4) and the influence of the nitro group on the aromatic ring.[2] Theoretical calculations can provide valuable insights into the reaction mechanisms and selectivity of nucleophilic attacks on the anhydride ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential).

For 5-NIA, the MEP map is expected to show:

-

Intense blue regions around the carbonyl carbons (C2 and C4), indicating their high electrophilicity and susceptibility to nucleophilic attack.

-

Red regions around the carbonyl oxygens and the nitro group oxygens, indicating their nucleophilic character.

-

The nitro group will withdraw electron density from the benzene ring, making the aromatic protons more deshielded.

Logical Relationship of Reactivity Prediction:

Caption: Logical flow for predicting reactivity using MEP maps.

Reaction Mechanism with Nucleophiles

The reaction of isatoic anhydrides with nucleophiles, such as amines and alcohols, typically proceeds via a nucleophilic acyl substitution mechanism.[4][11] The reaction can occur at either the C2 or C4 carbonyl group. Theoretical studies can be employed to calculate the activation energies for both pathways, thereby predicting the regioselectivity of the reaction. Kinetic studies on the hydrolysis and aminolysis of 5-nitroisatoic anhydride have shown that the reaction can proceed via direct attack on the anhydride or through the formation of an intermediate isocyanate.[9]

Applications in Drug Discovery and Design

The theoretical understanding of 5-NIA's properties is directly applicable to the field of drug discovery.[4][12] By employing molecular modeling techniques, researchers can design and screen virtual libraries of 5-NIA derivatives for their potential to interact with biological targets.[4][12]

Workflow for Virtual Screening of 5-NIA Derivatives:

Caption: Workflow for virtual screening in drug discovery.

Computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 5-NIA derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline.[13]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for studying 5-Nitroisatoic anhydride. By leveraging DFT and molecular modeling, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as its reactivity. These insights are invaluable for guiding the synthesis of novel heterocyclic compounds and for the rational design of new therapeutic agents and functional materials. The methodologies and protocols outlined herein serve as a robust framework for future in-silico investigations of 5-NIA and its derivatives, ultimately accelerating the pace of innovation in chemical and pharmaceutical research.

References

- Theory, synthesis and reactivity of quintuple bonded complexes. RSC Publishing.

- Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations.

- Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. OUCI.

- First Principles Studies on Chemical and Electronic Structures of Adsorbates. DiVA portal.

- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.

- Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7).

- VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Rasayan Journal of Chemistry.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- 5-NITROISATOIC ANHYDRIDE | 4693-02-1. ChemicalBook.

- 5-Nitroisatoic anhydride | 4693-02-1 | 98%. LBAO Chemicals.

- Molecular modeling in rational drug design. ResearchGate.

- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI.

- Special Issue : Molecular Modeling in Drug Design. MDPI.

- Study of Local Reactivity of Isatoic Anhydride Applying Quantum Molecular Similarity.

- (PDF) Computational Fluid Dynamics (CFD) Analysis of Phthalic Anhydride's Yield Using Lab Synthesized and Commercially Available (V2O5/TiO2) Catalyst. ResearchGate.

- Computational NMR Prediction: A Microreview. Corin Wagen.

- Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts.

- Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI.

- Vibrational Spectroscopy Theory & Application -I. YouTube.

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU.

- Molecular modeling in drug design: Principles and applications.. Allied Academies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. GitHub - ondevg/Prediction-of-Pt-NMR-chem-shifts: Code repo of article [github.com]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

5-Nitroisatoic anhydride safety and handling

Title: Technical Operations Guide: 5-Nitroisatoic Anhydride Safety, Handling, and Synthetic Applications

Executive Summary

5-Nitroisatoic anhydride (5-NIA) represents a high-value, high-risk electrophile in medicinal chemistry, serving as a critical "masked" isocyanate equivalent for synthesizing nitro-substituted anthranilamides and benzodiazepinones. While indispensable for accessing privileged scaffolds in kinase inhibitors and antifolates, its handling demands rigorous safety protocols. The convergence of a strained anhydride ring, a high-energy nitro group, and the stoichiometric evolution of carbon dioxide (

This guide synthesizes field-proven operational standards with mechanistic insights to ensure safe, reproducible utilization of 5-NIA in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecular behavior of 5-NIA is the foundation of safety. The compound is not merely a reagent; it is a stored energy system waiting for a nucleophilic trigger.

| Property | Data | Operational Implication |

| Chemical Name | 5-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | Systematic nomenclature for inventory/labeling. |

| CAS Number | 4741-68-8 | Use for specific SDS retrieval. |

| Molecular Weight | 208.13 g/mol | Required for stoichiometric calculations. |

| Appearance | Pale yellow to tan solid | Darkening indicates moisture contamination (hydrolysis). |

| Solubility | DMSO, DMF, DMAc (Good); Water (Decomposes) | Do not use aqueous waste streams for unquenched material. |

| Melting Point | 250–260°C (Dec.) | Thermal Hazard: Decomposes near melting point; avoid aggressive heating. |

Part 2: Hazard Profiling & Risk Assessment

The safety profile of 5-NIA is dominated by three distinct mechanisms:

The Pressure Hazard (Stoichiometric Gas Evolution)

Unlike standard anhydrides (e.g., acetic anhydride), the reaction of 5-NIA with nucleophiles involves an irreversible decarboxylation.

-

Mechanism: Ring opening releases 1 equivalent of

gas. -

Risk: In sealed vessels or flow chemistry reactors, this generates rapid pressure transients. A 1-mole scale reaction releases ~24 Liters of gas.

-

Control: Never perform reactions in closed systems without a rated pressure relief valve or active venting line.

The Energetic Hazard (Nitro-Decomposition)

The presence of the nitro group (

-

Risk: Runaway exothermic decomposition if heated above 200°C or subjected to adiabatic conditions during scale-up.

-

Control: Maintain reaction temperatures <100°C. Use Differential Scanning Calorimetry (DSC) before scaling >100g.

The Biological Hazard (Sensitization)

Like all reactive anhydrides, 5-NIA is a potent hapten. It can acylate proteins in the respiratory tract or skin, leading to immune system sensitization.

-

Acute Effects: Severe eye irritation, skin corrosion.

-

Chronic Effects: Occupational asthma; anaphylactic reaction upon re-exposure.

Part 3: Reaction Mechanism & Causality[1]

To control the hazard, one must control the mechanism. The reaction proceeds via nucleophilic attack at the C4 carbonyl, followed by ring opening and decarboxylation.

Figure 1: Mechanistic pathway of 5-NIA derivatization.[1][2][3] Note the irreversible CO2 release step which drives the reaction equilibrium but creates pressure hazards.

Part 4: Synthetic Protocol (Standard Operating Procedure)

Objective: Synthesis of N-benzyl-2-amino-5-nitrobenzamide via 5-NIA opening. Scale: 10 mmol (Laboratory Scale).

Engineering Controls & PPE

-

Ventilation: High-efficiency fume hood (Face velocity >100 fpm).

-

Skin: Double nitrile gloves (0.11 mm min thickness) + Tyvek lab coat.

-

Eyes: Chemical splash goggles (Face shield required for >50g scale).

Reagents

-

5-Nitroisatoic anhydride (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: ACN allows easier workup but DMF provides better solubility.

-

Catalyst: DMAP (0.1 equiv) - Optional, accelerates CO2 release.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a reflux condenser, and a gas bubbler (mineral oil) on the outlet.

-

Why? The bubbler visualizes the CO2 evolution rate, serving as a real-time reaction monitor.

-

-

Solvation: Charge the flask with 5-NIA (2.08 g, 10 mmol) and ACN (20 mL). Result is a suspension.

-

Nucleophile Addition (Critical Step):

-

Add Benzylamine (1.18 g, 11 mmol) dropwise via syringe pump or addition funnel over 10 minutes at Room Temperature (RT).

-

Observation: The suspension will clear as the anhydride reacts, followed by vigorous bubbling (

). -

Safety Check: If bubbling becomes violent, stop addition immediately. Do not cap the flask.

-

-

Reaction Drive: Heat the mixture to 50°C for 2 hours.

-

Endpoint: Cessation of bubbling indicates reaction completion. TLC (50% EtOAc/Hex) should show consumption of starting material (

~0.8) and appearance of the fluorescent amine product (

-

-

Workup:

-

Cool to RT. Pour into ice-water (100 mL).

-

The product precipitates as a yellow solid.

-

Filter, wash with water (to remove residual amine), and dry under vacuum.

-

Part 5: Safe Handling Workflow

The following decision tree outlines the operational logic for handling 5-NIA from storage to disposal.

Figure 2: Operational workflow emphasizing the "Dry Chain" and pressure monitoring.

Part 6: Storage & Emergency Response

Storage Protocols

-

Environment: Store at <25°C in a desiccator.

-

Incompatibility: Segregate from strong bases (hydroxides, amines) and oxidizers.[4]

-

Shelf-Life: 12 months if seal is compromised; 24 months unopened. Hydrolysis produces 5-nitroanthranilic acid (non-reactive impurity).

Emergency Procedures

-

Spill (Solid): Do not dry sweep (dust explosion risk). Cover with wet sand or oil-treated sweeping compound, then scoop into a waste drum.

-

Skin Contact: Immediate flush with water for 15 minutes.[5][6] Do not use vinegar or neutralizing agents (exothermic risk).

-

Ingestion: Do not induce vomiting. 5-NIA is an irritant; vomiting may re-expose the esophagus to corrosive action.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20738, 5-Nitroisatoic anhydride. Retrieved from [Link]

- Coppola, G. M. (1980).The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational review on ring-opening mechanisms).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

basic reactivity of 5-Nitroisatoic anhydride

An In-depth Technical Guide on the Core Reactivity of 5-Nitroisatoic Anhydride

Abstract

5-Nitroisatoic anhydride (5-NIA) is a versatile chemical intermediate recognized for its pivotal role in the synthesis of heterocyclic compounds and as a specialized reagent in biochemical analysis.[1] Its reactivity is governed by the interplay between the strained 1,3-oxazine-2,4-dione ring system and the potent electron-withdrawing nitro group. This guide provides an in-depth exploration of the fundamental reactivity of 5-NIA, focusing on the mechanistic principles that underpin its synthetic utility. We will dissect its reactions with common nucleophiles, present validated experimental protocols, and discuss the causal factors influencing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this important building block.

Foundational Principles of 5-Nitroisatoic Anhydride Reactivity

The chemical behavior of 5-Nitroisatoic anhydride is dictated by three primary structural features: two distinct electrophilic carbonyl centers, inherent ring strain, and the electronic influence of the C5-nitro substituent.

-

Electrophilicity and Regioselectivity: The anhydride possesses two carbonyl carbons (C2 and C4) that serve as sites for nucleophilic attack. The C4 carbonyl is part of a carbamate-like linkage, while the C2 carbonyl is part of a mixed carbonic-carboxylic anhydride system. The strong electron-withdrawing effect of the para-nitro group significantly enhances the electrophilicity of the aromatic ring and, by extension, the C4 carbonyl. Consequently, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is a cornerstone of 5-NIA chemistry, as it reliably leads to the formation of 2-amino-5-nitrobenzoic acid derivatives.

-

Ring Strain and Reaction Energetics: The heterocyclic ring of isatoic anhydrides is strained. Nucleophilic attack and subsequent ring-opening are thermodynamically favorable processes, as they relieve this strain.[2]

-

Decarboxylation as a Driving Force: A key feature of reactions involving 5-NIA is the evolution of carbon dioxide. Following the initial nucleophilic acyl substitution at C4, the resulting N-carboxyanthranilic acid intermediate is unstable and readily undergoes decarboxylation.[3] This irreversible loss of CO₂ provides a significant thermodynamic driving force, ensuring high conversion rates and simplifying product purification.